![molecular formula C15H18N4O2S B2518119 2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide CAS No. 2034277-20-6](/img/structure/B2518119.png)
2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of a specific compound can greatly influence its physical and chemical properties, as well as its biological activity.Scientific Research Applications
- Explanation : Researchers employ Compound X as a reactive component in conjunction with PAMAM dendritic polymers to create drug carriers. These modified scaffolds enhance drug solubility, stability, and targeted delivery to specific tissues or cells .
- Explanation : Actively respiring cells convert the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. Researchers then solubilize the formazan and determine its concentration by measuring optical density. This assay helps assess cell viability based on redox potential .
- Explanation : Among various derivatives, compounds 1a and 1b derived from Compound X have demonstrated good antimicrobial potential. These findings suggest potential applications in combating microbial infections .
- Explanation : Researchers synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and assessed their scavenging activity using the DPPH assay. These derivatives exhibited good scavenging potential, comparable to ascorbic acid (positive control) .
- Explanation : For example, Kasralikar et al. investigated novel indolyl and oxochromenyl xanthenone derivatives, including Compound X derivatives, for anti-HIV-1 activity using molecular docking techniques .
Drug Delivery Systems
Cell Viability Assays
Antimicrobial Potential
Antioxidant Activity
Molecular Docking Studies
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . Similarly, thiazole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Biochemical Pathways
Compounds containing the indole nucleus and thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the diverse biological activities of indole and thiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-14(22-9(2)16-8)15(21)17-11-4-5-12-10(6-11)7-13(20)19(3)18-12/h7,11H,4-6H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMFUUFYVPHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiazole-5-carboxamide |
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